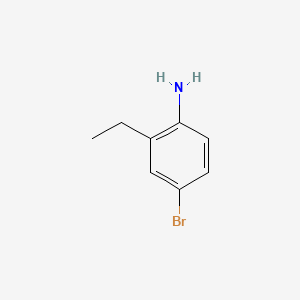

4-Bromo-2-ethylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOZNQPHTIGMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384229 | |

| Record name | 4-Bromo-2-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45762-41-2 | |

| Record name | 4-Bromo-2-ethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45762-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-ethylaniline CAS number and properties

An In-depth Technical Guide to 4-Bromo-2-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic organic compound that serves as a versatile intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its chemical structure, featuring a bromine atom and an ethyl group on an aniline (B41778) ring, provides multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties, safety information, and general synthetic and analytical approaches for this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Citations |

| CAS Number | 45762-41-2 | [2][3][4][5] |

| Molecular Formula | C₈H₁₀BrN | [2][3][4][5] |

| Molecular Weight | 200.08 g/mol | [3][6] |

| Appearance | Clear colorless to yellow to dark brown liquid or white to off-white crystalline powder | [2][7] |

| Density | 1.412 g/mL at 25 °C | |

| Boiling Point | 110-112 °C at 2 mmHg | [8] |

| Refractive Index | 1.597 - 1.602 at 20 °C | [7] |

| Flash Point | 45.5 °C (closed cup) | |

| Solubility | Sparingly soluble in water | [2] |

| IUPAC Name | This compound | [4][6] |

| InChI Key | LGOZNQPHTIGMQJ-UHFFFAOYSA-N | [4][6] |

| SMILES | CCC1=C(C=CC(=C1)Br)N | [4][6] |

Synthesis

A generalized workflow for the synthesis is outlined below:

Note: The choice of brominating agent and reaction conditions is crucial for controlling the position of bromination. The bulky acetamide (B32628) group directs the incoming electrophile to the para position.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed through a combination of spectroscopic and chromatographic techniques. While specific instrumental parameters would need to be optimized, a general analytical workflow is presented below. Spectral data for this compound are available in various databases.[6][11][12][13][14]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[2][15]

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[15]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[15]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[15]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]

-

P405: Store locked up.[15]

It is imperative to handle this chemical in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

Applications in Research and Drug Development

As a chemical intermediate, this compound is not typically used directly in biological systems. Instead, it serves as a building block for the synthesis of more complex molecules with potential biological activity. The presence of the amino group allows for amide bond formation, while the bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds. These synthetic handles make it a valuable precursor for generating libraries of compounds for drug discovery screening.

No specific signaling pathways involving this compound have been identified in the reviewed literature. Its relevance to drug development is primarily as a starting material for the synthesis of novel therapeutic agents.

Conclusion

This compound is a key chemical intermediate with well-defined physical and chemical properties. While detailed, step-by-step experimental protocols for its synthesis and analysis are proprietary or not widely published, established organic chemistry methodologies provide a clear path for its preparation and characterization. Strict adherence to safety protocols is essential when handling this compound. Its utility in the synthesis of complex organic molecules underscores its importance for researchers and professionals in the fields of chemistry and drug development.

References

- 1. 4-Bromo-2-ethoxyaniline [myskinrecipes.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. This compound | C8H10BrN | CID 2801283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 10. Preparation of 4-Bromoaniline (P-bromoaniline) | Ambeed [ambeed.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. This compound(45762-41-2) 1H NMR [m.chemicalbook.com]

- 15. chemicalbook.com [chemicalbook.com]

4-Bromo-2-ethylaniline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of 4-Bromo-2-ethylaniline, a key intermediate in various organic synthesis processes.

Core Molecular Data

This compound is an aromatic amine derivative with the chemical formula C8H10BrN.[1][2][3] Its structure, featuring a bromine atom and an ethyl group on the aniline (B41778) ring, makes it a versatile building block in the synthesis of more complex molecules.[4] The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H10BrN | [1][2][3] |

| Molecular Weight | 200.08 g/mol | [5] |

| CAS Number | 45762-41-2 | [1][3][5] |

| IUPAC Name | This compound | [5] |

Synthesis Workflow

The synthesis of substituted anilines like this compound often requires a multi-step process to ensure regioselectivity, particularly to achieve the desired para-bromination. A general and effective experimental protocol involves the protection of the highly activating amino group, followed by electrophilic bromination, and subsequent deprotection to yield the final product.

Experimental Protocol: A Generalized Synthesis Approach

-

Protection of the Amino Group: The starting material, 2-ethylaniline, is reacted with an acylating agent such as acetic anhydride. This step is crucial to reduce the activating effect of the amino group and prevent polysubstitution during bromination. The lone pair of electrons on the nitrogen atom becomes delocalized by the adjacent carbonyl group, thus moderating its reactivity.

-

Electrophilic Bromination: The resulting N-(2-ethylphenyl)acetamide is then subjected to electrophilic bromination. A brominating agent, such as elemental bromine in a suitable solvent like acetic acid, is introduced. The acetylamino group directs the incoming electrophile (bromine) to the para position, leading to the formation of N-(4-bromo-2-ethylphenyl)acetamide.

-

Deprotection (Hydrolysis): The final step involves the hydrolysis of the amide back to the amine. This is typically achieved by heating the N-(4-bromo-2-ethylphenyl)acetamide in the presence of an acid or a base, which cleaves the acyl group and restores the amino functionality, yielding this compound.

The following diagram illustrates this logical workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds.[4][6] Its utility is particularly noted in the following areas:

-

Pharmaceutical Synthesis: As a building block, it is employed in the creation of more complex molecules for drug discovery and development. The bromine atom provides a reactive site for further chemical modifications, which can be instrumental in optimizing the biological activity of drug candidates.

-

Agrochemicals: Similar to other bromoaniline derivatives, it can be a precursor in the synthesis of herbicides, fungicides, and insecticides. The presence of the bromine substituent can enhance the bioactivity and stability of these compounds.

-

Dyes and Pigments: The amino group allows for the formation of azo dyes, and the overall structure can be a precursor for various pigments.[4]

-

Fine Chemicals: It is also used in the synthesis of specialty chemicals for various industrial applications.[4]

References

- 1. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [webbook.nist.gov]

- 4. guidechem.com [guidechem.com]

- 5. This compound | C8H10BrN | CID 2801283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - High purity | EN [georganics.sk]

Synthesis of 4-Bromo-2-ethylaniline from 2-Ethylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-ethylaniline, a valuable intermediate in the pharmaceutical and chemical industries. The document details two primary synthetic routes from 2-ethylaniline (B167055), including direct bromination and a more selective method involving a protection-deprotection strategy. This guide is intended to equip researchers and professionals with the necessary information to effectively synthesize this compound, including detailed experimental protocols, reaction mechanisms, and quantitative data.

Introduction

This compound is an aromatic amine containing both a bromine atom and an ethyl group on the benzene (B151609) ring. This substitution pattern makes it a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents and other specialty chemicals. The synthesis of this compound from 2-ethylaniline primarily involves the electrophilic aromatic substitution of a bromine atom onto the aniline (B41778) ring. However, the strong activating and ortho-, para-directing nature of the amino group in 2-ethylaniline presents a challenge in achieving selective monobromination at the desired para-position, often leading to the formation of polybrominated byproducts.

This guide explores two main strategies to address this challenge:

-

Direct Bromination: A straightforward approach that requires careful control of reaction conditions to favor the formation of the desired product.

-

Protection-Deprotection Strategy: A multi-step synthesis that involves the temporary protection of the highly activating amino group to control the regioselectivity of the bromination reaction.

Synthetic Routes and Mechanisms

Direct Bromination of 2-Ethylaniline

Direct bromination of 2-ethylaniline involves the direct reaction of the substrate with a brominating agent. The ethyl group at the ortho position offers some steric hindrance, which can favor bromination at the less hindered para position. However, the powerful activating nature of the amino group can still lead to the formation of di- and tri-substituted products.[1][2]

Reaction Mechanism:

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The bromine molecule is polarized, and the electrophilic bromine atom is attacked by the electron-rich benzene ring of 2-ethylaniline. The amino group strongly activates the ring, particularly at the ortho and para positions, through resonance. The resulting arenium ion intermediate is then deprotonated to restore aromaticity and yield the brominated product.

A patent suggests that selective para-bromination of ortho-alkylanilines can be achieved by reacting the aniline with unadsorbed bromine in a solvent such as dichloromethane (B109758) or acetonitrile (B52724) at low temperatures.

Synthesis via Protection-Deprotection

To overcome the lack of selectivity in direct bromination, a more controlled approach involves the protection of the amino group as an acetamide. The electron-withdrawing nature of the acetyl group moderates the activating effect of the nitrogen, making the ring less susceptible to polysubstitution.[1][3] The bulky acetamido group also sterically hinders the ortho positions, further favoring substitution at the para position.[3]

This strategy involves three key steps:

-

Acetylation of 2-Ethylaniline: 2-Ethylaniline is reacted with acetic anhydride (B1165640) to form 2-ethylacetanilide (B181096).

-

Bromination of 2-Ethylacetanilide: The protected intermediate is then brominated. Common brominating agents for this step include bromine in glacial acetic acid or N-bromosuccinimide (NBS).[3][4]

-

Hydrolysis of 4-Bromo-2-ethylacetanilide: The final step is the removal of the acetyl protecting group by acid or base-catalyzed hydrolysis to yield this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Ethylaniline | C8H11N | 121.18 | 578-54-1 |

| This compound | C8H10BrN | 200.08 | 45762-41-2 |

Experimental Protocols

Route 1: Direct Bromination of 2-Ethylaniline (Adapted from a similar procedure for 2-methylaniline)

Materials:

-

2-Ethylaniline

-

Bromine

-

Dichloromethane

-

Aqueous sodium hydroxide (B78521) solution

Procedure:

-

Dissolve 2-ethylaniline (1.0 mole) in dichloromethane (e.g., 2.5 L).

-

Cool the mixture to a temperature between 5°C and 10°C.

-

Slowly add a solution of bromine (1.04 moles) in dichloromethane to the stirred mixture over a period of 30 minutes, maintaining the temperature.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Neutralize the reaction mixture by adding an aqueous solution of sodium hydroxide.

-

Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or recrystallization.

Route 2: Synthesis via Protection-Deprotection

Step 1: Acetylation of 2-Ethylaniline to form 2-Ethylacetanilide

Materials:

-

2-Ethylaniline

-

Acetic anhydride

-

Glacial acetic acid

Procedure:

-

In a fume hood, add 2-ethylaniline to a flask containing glacial acetic acid.

-

Slowly add acetic anhydride to the mixture while stirring.

-

Heat the reaction mixture under reflux for a specified period (e.g., 30-60 minutes).

-

Pour the hot mixture into cold water to precipitate the 2-ethylacetanilide.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of 2-Ethylacetanilide to form 4-Bromo-2-ethylacetanilide [3]

Materials:

-

2-Ethylacetanilide

-

Glacial acetic acid

-

Bromine

Procedure:

-

Dissolve 2-ethylacetanilide in glacial acetic acid in a flask.

-

In a separate container, prepare a solution of bromine in glacial acetic acid.

-

Slowly add the bromine-acetic acid solution to the stirred solution of 2-ethylacetanilide in a fume hood.

-

Stir the mixture at room temperature for a designated time (e.g., 15-30 minutes).

-

Pour the reaction mixture into a beaker containing cold water with stirring to precipitate the product.

-

Collect the crude 4-bromo-2-ethylacetanilide by vacuum filtration.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol.

Step 3: Hydrolysis of 4-Bromo-2-ethylacetanilide to form this compound

Materials:

-

4-Bromo-2-ethylacetanilide

-

Concentrated hydrochloric acid or sodium hydroxide solution

-

Ethanol (optional, as a co-solvent)

Procedure:

-

Add the 4-bromo-2-ethylacetanilide to a flask.

-

Add a solution of concentrated hydrochloric acid (for acidic hydrolysis) or aqueous sodium hydroxide (for basic hydrolysis). Ethanol can be added as a co-solvent if needed.

-

Heat the mixture under reflux until the reaction is complete (monitor by TLC).

-

If using acidic hydrolysis, cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) until the product precipitates. If using basic hydrolysis, the product may be extracted with an organic solvent.

-

Collect the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the reaction pathways and experimental workflow.

Caption: Synthetic routes to this compound.

Caption: Experimental workflow for the protection-deprotection synthesis.

References

Spectroscopic data of 4-Bromo-2-ethylaniline (¹H NMR, ¹³C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-Bromo-2-ethylaniline (CAS No. 45762-41-2). The following sections detail its spectral characteristics in ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining such spectra are also provided, alongside visualizations of the analytical workflow and the interplay of spectroscopic information for structural elucidation.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below. It is important to note that while experimental data is available for Mass Spectrometry and Infrared Spectroscopy, the Nuclear Magnetic Resonance data presented is based on predictive models.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Predicted | |||

| ~7.2 | d | 1H | Ar-H |

| ~7.0 | dd | 1H | Ar-H |

| ~6.6 | d | 1H | Ar-H |

| ~3.7 | s | 2H | -NH₂ |

| ~2.5 | q | 2H | -CH₂- |

| ~1.2 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Predicted | |

| ~144 | Ar-C-NH₂ |

| ~132 | Ar-C |

| ~130 | Ar-C |

| ~128 | Ar-C-CH₂CH₃ |

| ~118 | Ar-C |

| ~110 | Ar-C-Br |

| ~24 | -CH₂- |

| ~14 | -CH₃ |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3436 | Strong | N-H Stretch |

| 3351 | Strong | N-H Stretch |

| 3050 | Medium | Aromatic C-H Stretch |

| 2965 | Medium | Aliphatic C-H Stretch |

| 2929 | Medium | Aliphatic C-H Stretch |

| 1621 | Strong | N-H Bend |

| 1508 | Strong | Aromatic C=C Stretch |

| 1459 | Medium | CH₂ Bend |

| 865 | Strong | C-H Out-of-plane Bend |

| 808 | Strong | C-Br Stretch |

Source: NIST WebBook[1]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 201 | 95 | [M+2]⁺ |

| 199 | 100 | [M]⁺ |

| 186 | 80 | [M-CH₃+2]⁺ |

| 184 | 85 | [M-CH₃]⁺ |

| 105 | 40 | [M-Br-CH₂]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Source: NIST WebBook, PubChem[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Sample Preparation: A sample of 5-25 mg for ¹H NMR or 20-50 mg for ¹³C NMR of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The sample is gently agitated to ensure complete dissolution. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.1.2. ¹H NMR Data Acquisition: The prepared NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized through shimming. A standard one-dimensional proton NMR experiment is performed using a pulse angle of 30-45 degrees and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

2.1.3. ¹³C NMR Data Acquisition: Following ¹H NMR, a ¹³C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (typically 128 or more) and a wider spectral width are required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

2.2.1. Attenuated Total Reflectance (ATR)-FTIR: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure clamp is applied to ensure good contact between the sample and the crystal surface. The IR spectrum is then recorded by co-adding a number of scans (e.g., 16-32) over a spectral range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). A small volume (typically 1 µL) of the solution is injected into the GC inlet, which is heated to ensure rapid vaporization. The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5ms column). The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the stationary phase. As this compound elutes from the column, it enters the mass spectrometer's ion source.

2.3.2. Electron Ionization (EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of this compound.

References

Physical properties of 4-Bromo-2-ethylaniline (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-ethylaniline is an important chemical intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is crucial for its effective use in research and manufacturing. This technical guide provides an in-depth overview of the boiling point and density of this compound, including experimental methodologies for their determination.

Core Physical Properties

The key physical properties of this compound are summarized in the table below. These values are essential for process design, safety assessments, and quality control in a laboratory or industrial setting.

| Physical Property | Value | Conditions |

| Boiling Point | 110 - 112 °C | at 2 mmHg |

| Density | 1.412 g/mL | Not Specified |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard experimental protocols for measuring the boiling point and density of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at atmospheric pressure, boiling points are often determined under reduced pressure.

Methodology: Capillary Method (Siwoloboff's Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.

-

Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is then placed, open end down, into the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a heating bath (e.g., a Thiele tube or an oil bath) to ensure uniform heating.

-

Heating: The heating bath is gently and uniformly heated. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.

-

Observation: Upon further heating, the vapor of the liquid displaces the air, and a rapid and continuous stream of bubbles emerges from the capillary tube. The heating is then stopped.

-

Boiling Point Determination: As the liquid cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the liquid equals the pressure of the air trapped in the capillary, which is in equilibrium with the external pressure.

Determination of Density

The density of a substance is its mass per unit volume. For a liquid, this is typically measured using a pycnometer or a graduated cylinder and a balance.

Methodology: Using a Graduated Cylinder and Balance

-

Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

Volume Measurement: A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Cylinder and Liquid: The mass of the graduated cylinder containing the liquid is then measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid. The density is then calculated by dividing the mass of the liquid by its volume. For higher accuracy, this procedure should be repeated multiple times, and the average value taken.

Logical Workflow: Synthesis of this compound

This compound is typically synthesized from 2-ethylaniline. The following diagram illustrates a logical workflow for this chemical transformation, which involves protection of the amine group, electrophilic aromatic substitution (bromination), and subsequent deprotection.

The Solubility Profile of 4-Bromo-2-ethylaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-bromo-2-ethylaniline, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility predictions based on the physicochemical properties of this compound and analogous compounds. Furthermore, a detailed, adaptable experimental protocol for the quantitative determination of its solubility in various organic solvents is presented. This guide also includes a visualization of the experimental workflow and the role of this compound as a building block in synthetic pathways, designed to aid researchers in its effective utilization.

Introduction

This compound (CAS No: 45762-41-2) is an aromatic amine containing a bromine atom and an ethyl group on the benzene (B151609) ring.[1] Its molecular structure imparts a degree of polarity and the potential for hydrogen bonding, while the substituted benzene ring provides significant nonpolar character. These features govern its solubility in different solvent systems, a critical parameter for its application in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Understanding the solubility of this compound is paramount for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀BrN | [2] |

| Molecular Weight | 200.08 g/mol | [2] |

| Appearance | Clear colorless to yellow to dark brown liquid | Thermo Fisher Scientific |

| Density | 1.412 g/mL at 25 °C | |

| Refractive Index | n20/D 1.597 (lit.) | |

| pKa | 3.66 ± 0.10 (Predicted) | Guidechem |

Solubility of this compound

Qualitative Solubility Profile

The ethyl group in this compound, being a nonpolar alkyl group, is expected to enhance its solubility in nonpolar organic solvents compared to its non-ethylated counterpart, 4-bromoaniline (B143363). The amino group can participate in hydrogen bonding with protic solvents.

The predicted qualitative solubility of this compound is summarized in the table below.

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene | Soluble | The nonpolar aromatic ring and ethyl group will have favorable van der Waals interactions with nonpolar solvents. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Dichloromethane | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br and C-N bonds of the molecule. |

| Polar Protic Solvents | Methanol, Ethanol | Moderately to Highly Soluble | The amino group can form hydrogen bonds with protic solvents, promoting solubility. |

| Aqueous Solutions | Water | Sparingly Soluble | The large, hydrophobic benzene ring with its substituents outweighs the hydrophilic character of the amino group, leading to low water solubility.[1] |

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.

-

pH: In aqueous solutions, the basic amino group can be protonated at low pH to form a more soluble salt.

-

Purity of the Compound: Impurities can affect the measured solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The following section details a widely accepted method, the "Shake-Flask Method," coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This method is adaptable for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification by HPLC-UV:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Develop a suitable HPLC-UV method for the quantification of this compound. This involves selecting an appropriate column, mobile phase, flow rate, and a UV detection wavelength where the compound has significant absorbance.

-

Inject the standard solutions to generate a calibration curve.

-

Dilute the filtered sample solution with a suitable solvent (often the mobile phase) to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

A visual representation of this experimental workflow is provided below.

Caption: Workflow for Shake-Flask Solubility Determination.

Role of this compound in Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. The presence of the amine and bromo-substituents allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules with potential biological activity.

The following diagram illustrates the logical flow of how this compound is utilized in a typical drug development pathway.

Caption: Role of this compound in Drug Development.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in public sources, its chemical structure suggests good solubility in a range of common nonpolar and polar organic solvents, and poor solubility in water. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. The adaptability of this compound as a synthetic intermediate underscores the importance of understanding its fundamental physicochemical properties, such as solubility, to facilitate its effective use in the synthesis of novel compounds.

References

The Bromine Atom in 4-Bromo-2-ethylaniline: A Hub for Chemical Reactivity in Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-ethylaniline is a versatile aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an activating amino group, a moderately bulky ethyl group, and a reactive bromine atom, allows for a wide range of chemical transformations. The bromine atom, in particular, serves as a key functional handle for the introduction of molecular complexity through various palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical reactivity of the bromine atom in this compound, focusing on its application in the synthesis of complex organic molecules, particularly in the context of drug discovery and development.

Core Reactivity: The Versatile C-Br Bond

The primary site of reactivity on this compound, beyond the nucleophilic amino group, is the carbon-bromine bond. This bond is susceptible to cleavage and substitution through several powerful synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. These reactions form the cornerstone of modern synthetic organic chemistry, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.

The electronic nature of the aromatic ring in this compound influences the reactivity of the C-Br bond. The electron-donating amino group increases the electron density of the aromatic ring, which can make oxidative addition of a palladium(0) catalyst, the initial step in many cross-coupling reactions, more challenging compared to electron-deficient aryl bromides. However, the presence of the ortho-ethyl group can sterically influence the approach of the catalyst and other reagents.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. These transformations are instrumental in the synthesis of complex molecular scaffolds, particularly in the development of novel therapeutic agents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound. In the case of this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 4-position.

Quantitative Data for Suzuki-Miyaura Coupling of 4-Bromo-2-substituted-anilines

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromo-2-methylaniline | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane | 90 | 12 | 33-46 | [1] |

| 2 | 4-Bromo-2-methylaniline | (3-chloro-4-fluorophenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane | 90 | 12 | 44 | [1] |

| 3 | 4-Bromo-2-methylaniline | (4-chlorophenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane | 90 | 12 | 51 | [1] |

Note: The data presented is for the closely related 4-bromo-2-methylaniline, and similar results can be expected for this compound under optimized conditions.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and a base like potassium carbonate (K₂CO₃, 2.0 equiv) or potassium phosphate (B84403) (K₃PO₄, 2.0 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or toluene (B28343)/ethanol/H₂O 4:1:1), to the flask.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (usually 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing the coupling of aryl halides with a wide variety of amines. This reaction is particularly valuable in drug discovery for the synthesis of arylamines, a common motif in bioactive molecules. The bromine atom of this compound can be readily displaced by primary and secondary amines, as well as other nitrogen nucleophiles.

Quantitative Data for Buchwald-Hartwig Amination of Bromoanilines

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromo-2,6-diiodoaniline | Primary/Secondary Amine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | 1,4-Dioxane | 100 | High (selective for I) |

| 2 | Aryl Bromide | Primary Amine | Pd₂(dba)₃ | BrettPhos | LiHMDS | Toluene | 100 | Good to Excellent |

| 3 | Aryl Bromide | Secondary Amine | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 80-100 | Good to Excellent |

Note: The data presented is generalized from protocols for similar aryl bromides. Optimization is required for this compound.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine (B1218219) ligand (e.g., Xantphos, RuPhos, 0.04 equiv), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.4 equiv).

-

Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 equiv) to the tube.

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction Conditions: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring until the starting material is consumed as indicated by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography to yield the N-arylated product.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and conjugated materials.

Detailed Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.04 equiv).

-

Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), 2.0-3.0 equiv). Finally, add the terminal alkyne (1.1-1.2 equiv) via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride solution to remove the copper catalyst, followed by water and brine.

-

Purification: Dry the organic phase, remove the solvent under reduced pressure, and purify the crude product by flash chromatography.

Caption: Catalytic cycles of the Sonogashira coupling.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the vinylation of aryl rings.

Detailed Experimental Protocol: Heck Reaction

-

Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), a palladium source such as palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv), and optionally a phosphine ligand (e.g., P(o-tol)₃, 0.04 equiv).

-

Reagent Addition: Add a base, typically an amine base like triethylamine (Et₃N, 1.5 equiv) or an inorganic base such as sodium carbonate (Na₂CO₃, 2.0 equiv), and the desired alkene (1.2-1.5 equiv).

-

Solvent Addition: Add a polar aprotic solvent like DMF, NMP, or acetonitrile.

-

Reaction Conditions: Seal the tube and heat the mixture to a high temperature (typically 100-140 °C) for several hours.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine.

-

Purification: Dry, concentrate, and purify the product by flash chromatography or recrystallization.

References

An In-depth Technical Guide to the Electronic Effects of Ethyl and Amino Groups in 4-Bromo-2-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of the ethyl and amino substituents in 4-bromo-2-ethylaniline. Understanding these electronic effects is crucial for predicting the molecule's reactivity, basicity, and potential applications in medicinal chemistry and materials science. This document outlines key quantitative data, detailed experimental protocols for their determination, and visual representations of the underlying chemical principles.

Introduction to Electronic Effects

The chemical behavior of a substituted aromatic compound is profoundly influenced by the electronic character of its substituents. These effects are broadly categorized into two types:

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between atoms. Electron-donating groups (EDGs) exhibit a positive inductive effect (+I), while electron-withdrawing groups (EWGs) have a negative inductive effect (-I).

-

Resonance Effect (R or M): This effect operates through the pi (π) system of the aromatic ring, involving the delocalization of electrons. Groups that donate π-electrons to the ring are said to have a positive resonance effect (+R or +M), and those that withdraw π-electrons have a negative resonance effect (-R or -M).

In this compound, the interplay of these effects from the amino and ethyl groups dictates the electron density distribution within the benzene (B151609) ring, thereby influencing its reactivity and properties.

Electronic Profile of Substituents in this compound

The Amino (-NH₂) Group

The amino group is a powerful activating group in electrophilic aromatic substitution. Its electronic influence is a combination of a weak electron-withdrawing inductive effect (-I) due to the higher electronegativity of nitrogen compared to carbon, and a strong electron-donating resonance effect (+R) owing to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic π-system.[1] The resonance effect typically dominates, leading to a net increase in electron density on the aromatic ring, particularly at the ortho and para positions.[1]

The Ethyl (-CH₂CH₃) Group

The ethyl group is a weak electron-donating group, primarily through an inductive effect (+I).[2] Alkyl groups are less electronegative than sp² hybridized carbon atoms of the benzene ring and therefore donate electron density through the sigma bond framework.[2] This inductive donation slightly increases the nucleophilicity of the aromatic ring.

The Bromo (-Br) Group

The bromo substituent exhibits a dual electronic nature. It is electron-withdrawing via the inductive effect (-I) due to the high electronegativity of bromine. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). In the case of halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups overall in electrophilic aromatic substitution.

Quantitative Analysis of Electronic Effects

The electronic effects of substituents can be quantified using various parameters, such as Hammett and Taft constants, and by observing their impact on spectroscopic properties and acidity/basicity (pKa).

Hammett and Taft Constants

Hammett constants (σ) are a measure of the electronic effect of a substituent on the reactivity of a benzene ring. They are determined by comparing the ionization of a substituted benzoic acid to that of benzoic acid.[3] Taft constants (σ*) specifically quantify the polar (inductive) effects of substituents.[4]

| Parameter | Substituent | Value | Effect |

| Hammett Constant (σ_p) | -NH₂ | -0.66 | Strong Electron-Donating |

| -CH₂CH₃ | -0.15 | Weak Electron-Donating | |

| Hammett Constant (σ_m) | -NH₂ | -0.16 | Weak Electron-Donating |

| -CH₂CH₃ | -0.07 | Weak Electron-Donating | |

| Taft Polar Constant (σ)* | -CH₂CH₃ | -0.10 | Electron-Donating (Inductive) |

Note: Hammett constants for the ethyl group are often approximated by those of the methyl group. The values presented here are for the ethyl group where available.

Acidity Constant (pKa)

The basicity of the amino group in this compound is a direct reflection of the electronic environment of the nitrogen atom. A predicted pKa value for the conjugate acid of this compound is available.[5][6]

| Compound | pKa (Predicted) |

| This compound | 3.66 ± 0.10 |

This value indicates that this compound is a weak base, a characteristic feature of anilines where the nitrogen lone pair is delocalized into the aromatic ring.

Spectroscopic Data

Spectroscopic techniques provide valuable insights into the electronic structure of molecules.

Infrared (IR) Spectroscopy: The position of the N-H stretching vibrations in the IR spectrum of anilines is sensitive to the electronic density on the nitrogen atom.

| Compound | IR Data (Neat) |

| This compound | Available, see NIST WebBook[7] |

Mass Spectrometry (MS): The fragmentation pattern in mass spectrometry can provide information about the stability of the molecular ion and its fragments.

| Compound | Mass Spectrometry Data |

| This compound | Available, see PubChem[8] |

| Compound | ¹H NMR Data | ¹³C NMR Data |

| 4-Bromo-2-methylaniline (B145978) | Available[9] | Available[5] |

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of the conjugate acid of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). An organic co-solvent may be necessary if the compound's water solubility is low.

-

Titration Setup: Place the beaker containing the aniline (B41778) solution on the magnetic stirrer and immerse the pH electrode.

-

Titration: Begin adding the standardized HCl solution in small, precise increments from the buret. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Collection: Continue the titration well past the equivalence point.

-

Data Analysis: Plot the measured pH values against the volume of HCl added. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Construction of a Hammett Plot

Objective: To quantify the electronic effect of the substituents by constructing a Hammett plot for a reaction involving substituted anilines.

Materials:

-

A series of meta- and para-substituted anilines (including this compound)

-

Reactants for a suitable chemical reaction (e.g., acylation, alkylation)

-

Appropriate solvents and catalysts

-

Instrumentation for kinetic measurements (e.g., UV-Vis spectrophotometer, HPLC, or NMR)

Procedure:

-

Reaction Selection: Choose a reaction where the rate or equilibrium is sensitive to the electronic effects of substituents on the aniline ring. The reaction of anilines with a suitable electrophile is a common choice.

-

Kinetic Measurements: For each substituted aniline, measure the rate constant (k) or equilibrium constant (K) for the chosen reaction under identical conditions (temperature, solvent, concentration).

-

Data Compilation: Tabulate the measured rate or equilibrium constants for each substituted aniline.

-

Hammett Plot Construction: Plot log(k/k₀) or log(K/K₀) on the y-axis against the corresponding Hammett substituent constants (σ) on the x-axis. Here, k₀ and K₀ are the rate and equilibrium constants for the reaction of the unsubstituted aniline.

-

Data Analysis: Perform a linear regression on the plotted data. The slope of the line is the reaction constant (ρ), which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is favored by electron-withdrawing groups, while a negative ρ value indicates that electron-donating groups accelerate the reaction.

Visualizing Electronic Effects and Experimental Workflows

Interplay of Inductive and Resonance Effects

Caption: Dominant electronic effects of amino and ethyl groups.

Experimental Workflow for Hammett Plot Analysis

Caption: Workflow for Hammett plot construction and analysis.

Implications for Drug Development and Synthesis

The electronic properties of the amino and ethyl groups in this compound are critical in the context of drug design and synthesis. As a substituted aniline, this molecule is a valuable scaffold in medicinal chemistry.[10]

-

Reactivity in Electrophilic Aromatic Substitution: The strong activating and ortho, para-directing nature of the amino group, moderated by the steric hindrance of the adjacent ethyl group, dictates the regioselectivity of further substitutions on the aromatic ring.[1] This is a key consideration in the synthesis of more complex molecules. For instance, in bromination reactions, aniline derivatives are highly reactive.[3] To achieve monosubstitution, the reactivity of the amino group often needs to be tempered, for example, by conversion to an amide.

-

Basicity and Drug-Receptor Interactions: The basicity of the amino group, influenced by the electronic effects of the other substituents, determines its protonation state at physiological pH. This is crucial for drug-receptor interactions, as the charge state of a molecule can significantly affect its binding affinity and pharmacokinetic properties.

-

Synthetic Utility: The bromine atom serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. The electronic nature of the ring, as modulated by the amino and ethyl groups, will influence the efficiency of these synthetic transformations.

Conclusion

The electronic landscape of this compound is defined by the synergistic and antagonistic interplay of the inductive and resonance effects of its amino and ethyl substituents. The amino group acts as a strong electron-donating group via resonance, while the ethyl group provides a weaker inductive electron donation. These combined effects activate the aromatic ring towards electrophilic substitution, primarily at the positions ortho and para to the amino group, and determine the basicity of the molecule. A thorough understanding of these principles, supported by quantitative data and established experimental protocols, is indispensable for the rational design of novel pharmaceuticals and functional materials based on this versatile chemical scaffold.

References

- 1. 4-Bromo-2,6-dimethylaniline(24596-19-8) 1H NMR spectrum [chemicalbook.com]

- 2. This compound CAS#: 45762-41-2 [amp.chemicalbook.com]

- 3. homework.study.com [homework.study.com]

- 4. 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR [m.chemicalbook.com]

- 5. This compound(45762-41-2) 1H NMR spectrum [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C8H10BrN | CID 2801283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-BROMO-2-METHYLANILINE(583-75-5) 1H NMR spectrum [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. m.youtube.com [m.youtube.com]

The Versatility of 4-Bromo-2-ethylaniline: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-2-ethylaniline is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom and a nucleophilic amino group on an ethyl-substituted benzene (B151609) ring, offers a wide range of possibilities for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on its utility in the development of pharmaceutically relevant compounds.

Core Properties and Reactivity

This compound (CAS No: 45762-41-2) is a substituted aniline (B41778) with the molecular formula C₈H₁₀BrN.[1] The presence of the bromine atom at the para-position and the ethyl group at the ortho-position to the amino group significantly influences its reactivity. The amino group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution, while the bromine atom provides a handle for a variety of cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀BrN | [1] |

| Molecular Weight | 200.08 g/mol | [1] |

| CAS Number | 45762-41-2 | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Sparingly soluble in water | [2] |

Synthesis of this compound: An Adapted Protocol

While specific literature detailing the synthesis of this compound is scarce, a reliable synthetic route can be adapted from the well-established procedures for the synthesis of its analogue, 4-bromo-2-methylaniline (B145978).[3] The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

1. Acetylation of 2-Ethylaniline (B167055):

-

To a solution of 2-ethylaniline (1.0 eq) in glacial acetic acid (5.0 vol), add acetic anhydride (B1165640) (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture into ice-water and stir until a white precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield N-(2-ethylphenyl)acetamide.

2. Bromination of N-(2-ethylphenyl)acetamide:

-

Dissolve N-(2-ethylphenyl)acetamide (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane (B109758).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of bromine (1.05 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain crude N-(4-bromo-2-ethylphenyl)acetamide.

3. Hydrolysis of N-(4-bromo-2-ethylphenyl)acetamide:

-

To a solution of N-(4-bromo-2-ethylphenyl)acetamide (1.0 eq) in ethanol (B145695) (10 vol), add concentrated hydrochloric acid (5 vol).

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and neutralize with a concentrated aqueous solution of sodium hydroxide (B78521) until the pH is basic.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Key Applications in Organic Synthesis

This compound serves as a pivotal intermediate in the synthesis of a variety of organic molecules, most notably in palladium-catalyzed cross-coupling reactions and the construction of heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-substituent in this compound is readily employed in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. This compound can be coupled with a variety of boronic acids or their esters to introduce new aryl or heteroaryl substituents.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Parameter | Condition |

| Aryl Halide | This compound (1.0 eq) |

| Boronic Acid | Arylboronic acid (1.2 - 1.5 eq) |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/ligand |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq) |

| Solvent | Toluene, Dioxane, or DMF/water mixture |

| Temperature | 80-120 °C |

| Reaction Time | 12-24 hours |

A general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

Synthesis of Heterocyclic Compounds: Quinazoline (B50416) Derivatives

A significant application of this compound is in the synthesis of quinazoline derivatives, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties.[4][5] The amino group of this compound can participate in cyclization reactions to form the quinazoline core, while the bromo-substituent can be retained for further functionalization or can be involved in subsequent coupling reactions.

This protocol is a representative example of how this compound can be used to construct a substituted quinazoline.

1. Formation of the Amidate:

-

To a solution of this compound (1.0 eq) in a suitable solvent like toluene, add a substituted benzoyl chloride (1.1 eq) and a base such as triethylamine (B128534) (1.2 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Filter the mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate to obtain the crude N-(4-bromo-2-ethylphenyl)benzamide.

2. Cyclization to the Quinazolinone:

-

Treat the crude N-(4-bromo-2-ethylphenyl)benzamide with a dehydrating agent like phosphorus oxychloride (POCl₃) at reflux for 3-5 hours.

-

Carefully quench the reaction mixture with ice-water and neutralize with an aqueous base (e.g., NaOH or NH₄OH).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude 4-chloro-6-bromo-8-ethyl-2-phenylquinazoline.

3. Amination to the Final Product:

-

Dissolve the crude 4-chloro-6-bromo-8-ethyl-2-phenylquinazoline in a suitable solvent such as isopropanol (B130326).

-

Add an excess of a desired amine (e.g., ammonia (B1221849) in isopropanol or an alkylamine) and heat the mixture in a sealed tube at 100-120 °C for 12-24 hours.

-

Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain the final 2-aryl-4-amino-6-bromo-8-ethylquinazoline.

The general synthetic scheme is illustrated below:

References

- 1. This compound | C8H10BrN | CID 2801283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Experimental protocol for the synthesis of 4-Bromo-2-ethylaniline

This document provides a detailed experimental protocol for the synthesis of 4-Bromo-2-ethylaniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Purity | Supplier |

| 2-Ethylaniline (B167055) | C8H11N | 121.18 | ≥98% | Sigma-Aldrich |

| Bromine | Br2 | 159.81 | ≥99.5% | Sigma-Aldrich |

| Dichloromethane (B109758) (DCM) | CH2Cl2 | 84.93 | ≥99.8% | Fisher Scientific |

| Sodium Bicarbonate | NaHCO3 | 84.01 | ACS Reagent | VWR |

| Sodium Sulfate (anhydrous) | Na2SO4 | 142.04 | ACS Reagent | VWR |

| Acetic Anhydride (B1165640) | (CH3CO)2O | 102.09 | ≥99% | Alfa Aesar |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 37% | J.T. Baker |

| Ethanol (B145695) | C2H5OH | 46.07 | 95% | Decon Labs |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Infrared (IR) Spectrometer

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

Two primary methods for the synthesis of this compound are presented: direct bromination and a method involving a protecting group.

Method 1: Direct Bromination of 2-Ethylaniline

This method is adapted from the general procedure for the para-bromination of ortho-alkylanilines.[1]

1. Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-ethylaniline (10.0 g, 82.5 mmol) in dichloromethane (150 mL).

-

Cool the solution to 0-5 °C using an ice bath.

2. Bromination:

-

In the dropping funnel, prepare a solution of bromine (13.8 g, 86.6 mmol, 1.05 eq.) in dichloromethane (50 mL).

-

Add the bromine solution dropwise to the stirred 2-ethylaniline solution over a period of 30-45 minutes, maintaining the temperature below 10 °C.

3. Quenching and Work-up:

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 1 hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (100 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M sodium thiosulfate (B1220275) solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

4. Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Method 2: Bromination via Amine Protection

This method involves the protection of the highly activating amino group as an acetamide (B32628) to prevent polybromination and improve selectivity.[2]

1. Protection of the Amine Group (Acetylation):

-

In a 100 mL round-bottom flask, add 2-ethylaniline (10.0 g, 82.5 mmol) and acetic anhydride (9.0 g, 88.0 mmol, 1.07 eq.).

-

Heat the mixture at 100 °C for 1 hour.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL) with vigorous stirring.

-

Collect the precipitated N-(2-ethylphenyl)acetamide by filtration, wash with cold water, and dry.

2. Bromination of the Acetanilide:

-

Dissolve the dried N-(2-ethylphenyl)acetamide in glacial acetic acid (50 mL).

-

Add a solution of bromine (13.8 g, 86.6 mmol) in glacial acetic acid (20 mL) dropwise at room temperature.

-

Stir the mixture for 2 hours at room temperature.

-

Pour the reaction mixture into ice-cold water (200 mL) to precipitate the N-(4-bromo-2-ethylphenyl)acetamide.

-

Collect the solid by filtration and wash with water.

3. Deprotection (Hydrolysis):

-

Suspend the N-(4-bromo-2-ethylphenyl)acetamide in a mixture of ethanol (50 mL) and concentrated hydrochloric acid (20 mL).

-

Heat the mixture to reflux for 3-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a 20% sodium hydroxide (B78521) solution until the pH is basic.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

4. Purification:

-

Purify the crude product by vacuum distillation or column chromatography as described in Method 1.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C8H10BrN | [3][4][5][6] |

| Molecular Weight | 200.08 g/mol | [3][4][6] |

| Appearance | Clear colorless to yellow to dark brown liquid | [7] |

| Density | 1.412 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.597 | [4][7] |

| CAS Number | 45762-41-2 | [3][4][5][6] |

Spectroscopic Data

| Technique | Data | Reference |

| GC-MS | Mass spectrum available | [3][6] |

| IR | IR Spectrum available | [3][6] |

Visualizations

References

- 1. US4925984A - Para-bromination of ortho-alkyl anilines - Google Patents [patents.google.com]

- 2. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 3. This compound | C8H10BrN | CID 2801283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-溴-2-乙基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Application Notes and Protocols: Step-by-Step Procedure for the Bromination of 2-Ethylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step procedure for the bromination of 2-ethylaniline (B167055). The protocol is designed to be a reliable method for the synthesis of brominated 2-ethylaniline derivatives, which are valuable intermediates in pharmaceutical and materials science research. The procedure involves a three-step synthesis: protection of the amine group via acetylation, subsequent electrophilic aromatic bromination, and final deprotection to yield the desired product. This method is designed to control the high reactivity of the aniline (B41778) ring and afford a higher yield of the desired monobrominated product.

Experimental Protocols

The overall reaction scheme involves the protection of the highly activating amino group of 2-ethylaniline by converting it to an acetamide. This modulation of reactivity allows for a more controlled bromination. The final step is the hydrolysis of the amide to regenerate the amino group, yielding the brominated 2-ethylaniline.

Step 1: Acetylation of 2-Ethylaniline (Protection of the Amino Group)

This initial step protects the amino group to prevent side reactions and control the regioselectivity of the subsequent bromination.

Materials:

-

2-Ethylaniline

-

Acetic anhydride (B1165640)

-

Glacial acetic acid

-

Sodium acetate (B1210297)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beaker and Erlenmeyer flask

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve 0.1 mol of 2-ethylaniline in 50 mL of glacial acetic acid.

-

To this solution, add 0.12 mol of acetic anhydride dropwise while stirring continuously.

-

Add a solution of 0.1 mol of sodium acetate dissolved in 20 mL of water.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Pour the reaction mixture into 200 mL of ice-cold water with stirring.

-

The N-(2-ethylphenyl)acetamide (2-ethylacetanilide) will precipitate as a white solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold distilled water to remove any remaining acid.

-

Dry the product in a desiccator. The expected yield is typically high.

Step 2: Bromination of N-(2-ethylphenyl)acetamide